Delta14-Desonide is a synthetic derivative of Desonide, which is a low-potency topical corticosteroid primarily used for treating inflammatory skin conditions such as eczema, dermatitis, and psoriasis. Desonide itself is classified under Group VI corticosteroids, indicating its relatively low potency compared to other corticosteroids. Delta14-Desonide serves as an impurity in the synthesis of Desonide and is not widely recognized for therapeutic use but may be of interest in pharmaceutical research and development contexts .
Delta14-Desonide falls under the category of corticosteroids and more specifically within the subclass of hydroxysteroids. These compounds are characterized by their steroid backbone with hydroxyl groups that influence their anti-inflammatory properties. The compound's classification reflects its structural similarities to other corticosteroids, which are known for their ability to modulate inflammation and immune responses .
The synthesis of Delta14-Desonide involves several chemical reactions that transform prednisone acetate into the desired compound. The process typically includes:
This multi-step synthesis highlights the complexity involved in producing corticosteroid derivatives while maintaining environmental sustainability through solvent recycling and minimal use of heavy metals.
Delta14-Desonide has a molecular formula of and a molecular weight of approximately 414.50 g/mol. The compound features a steroidal framework with specific functional groups that contribute to its biological activity.
These structural characteristics indicate its potential interactions with biological systems, particularly through binding to corticosteroid receptors .
Delta14-Desonide can participate in various chemical reactions typical for steroid derivatives:
These reactions are essential for modifying Delta14-Desonide's properties for potential pharmaceutical applications or research purposes .
The mechanism by which Delta14-Desonide exerts its effects is largely analogous to that of other corticosteroids:
These properties are crucial for formulating effective topical preparations that ensure proper delivery and stability during storage .
While Delta14-Desonide itself may not be widely used therapeutically, it plays a role as an impurity or intermediate in the synthesis of Desonide and potentially other corticosteroids. Its relevance lies primarily in:
Δ¹⁴-Desonide (C₂₄H₃₀O₆; MW 414.50 g/mol) is a process-related degradant of the anti-inflammatory corticosteroid desonide. Its synthesis leverages strategic dehydrogenation of the parent compound’s ring system. Recent advances employ palladium-catalyzed oxidation to selectively introduce the Δ¹⁴ double bond in Ring C while preserving the labile 16α,17α-acetonide moiety. Optimization studies reveal that microwave-assisted synthesis reduces reaction times by 60% compared to conventional thermal methods (from 12 hours to 4.5 hours) while improving yields to 78–82% [1] [9].
Protecting group strategies are critical for regioselective modification. Temporary silylation of C-11 and C-21 hydroxyl groups prevents undesired side reactions during oxidation. Subsequent deprotection with ammonium fluoride yields high-purity Δ¹⁴-Desonide (>98.5% by HPLC). Solvent optimization studies demonstrate that polar aprotic solvents (e.g., dimethylformamide) enhance reaction kinetics by stabilizing the transition state during dehydrogenation [5] [9].
Table 1: Optimized Reaction Parameters for Δ¹⁴-Desonide Synthesis
Parameter | Conventional Method | Optimized Method | Improvement |
---|---|---|---|
Catalyst | DDQ | Pd/C (5% w/w) | Enhanced selectivity |
Temperature | 80°C | 120°C (microwave) | Reaction time ↓ 60% |
Solvent System | Toluene | DMF | Yield ↑ 12% |
Deprotection Reagent | HCl | NH₄F | Purity ↑ 3.2% |
Δ¹⁴-Desonide arises primarily through acid-catalyzed dehydration during desonide synthesis or storage. Structural characterization via 2D-NMR (¹H-¹³C HSQC, HMBC) confirms the conjugated diene system spanning C14-C15 and C15-C16, with distinctive UV λₘₐₓ at 285 nm. LC-MS analysis shows [M+H]⁺ m/z 415.2, distinguishable from desonide ([M+H]⁺ m/z 417.2) by a 2 Da mass shift [1] [7].
Forced degradation studies under ICH conditions reveal additional degradants:
Table 2: Key Process-Related Impurities in Desonide Synthesis
Impurity Name | CAS No. | Molecular Formula | Origin in Synthesis | Structural Feature |
---|---|---|---|---|
Δ¹⁴-Desonide | 131918-67-7 | C₂₄H₃₀O₆ | Acid-catalyzed dehydration | Δ¹⁴ double bond in Ring C |
9α-Bromodesonide | 39672-77-0 | C₂₄H₃₁BrO₆ | Photolytic halogenation | Bromination at C9 |
Desonide-21-aldehyde Hydrate | 2820170-73-6 | C₂₄H₃₂O₇ | Oxidative stress | Aldehyde at C21; hydrate form |
17-Carboxy Desonide | 117782-94-2 | C₂₃H₃₀O₆ | Ester hydrolysis | Carboxylic acid at C17 |
Analytical separation employs reversed-phase HPLC with a C18 column (4.6 × 250 mm, 5 μm) and gradient elution using 0.1% trifluoroacetic acid/acetonitrile. The method resolves Δ¹⁴-Desonide from desonide at Rₜ 18.7 min versus 14.2 min, respectively, with a resolution factor >2.0 [1] [5].
Deuterated Δ¹⁴-Desonide analogs enable tracer studies for metabolic pathway elucidation. Site-specific deuteration at C6 and C9 positions ([²H₂]-Δ¹⁴-Desonide) is achieved via H/D exchange using deuterated trifluoroacetic acid (CF₃COOD) in D₂O. This preserves the Δ¹⁴ unsaturation while introducing stable isotopes for MS detection [3] [6].
Uniform ¹³C-labeling (Desonide-¹³C₃; C₂₁¹³C₃H₃₂O₆) utilizes a biosynthetic approach:
These labeled analogs serve as internal standards in UPLC/Q-TOF-MS assays, enabling quantification of Δ¹⁴-Desonide in hepatocyte metabolism studies. They correct for matrix effects and ionization variability, achieving detection sensitivity of 0.1 ng/mL in biological samples [6] [7].
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6